molecular formula C22H26N2O5 B2671171 3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941919-33-1

3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2671171
CAS No.: 941919-33-1
M. Wt: 398.459
InChI Key: KQDKABAFFOTODO-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . The 3,4,5-trimethoxy- refers to three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core with the various functional groups attached. The exact 3D structure would depend on the specific orientations and conformations of these groups .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines . The presence of the methoxy groups may also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Benzamides are generally solid at room temperature, and the presence of the methoxy groups may increase the compound’s solubility in organic solvents .

Scientific Research Applications

Anticancer Evaluation

One area of application is the design, synthesis, and evaluation of similar compounds for their anticancer activities. Studies have shown that derivatives with trimethoxyphenyl moieties possess moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds are synthesized starting from basic chemical precursors and evaluated against cancer cell lines to determine their efficacy, with some derivatives showing higher activity than reference drugs like etoposide (Ravinaik et al., 2021).

Targeting Cancer Stem Cells

Another significant application involves targeting cancer stem cells with novel derivatives, which are designed, synthesized, and evaluated for antitumor activity. These compounds, upon evaluation, have shown to be active against side population cancer stem cells with significant inhibition at low concentrations, demonstrating their potential as effective antitumor agents (Bhat et al., 2016).

Synthesis and Reactivity Studies

Further scientific research includes the synthesis and reactivity studies of related compounds, focusing on their coordination and reactivity with different metal ions. Such studies are foundational for developing novel materials and catalysts with potential applications in various chemical reactions and processes (Facchin et al., 2002).

Antiarrhythmic Properties

Research also explores the synthesis and evaluation of compounds with antiarrhythmic properties, particularly against ischemia-reperfusion injury. These studies aim to develop novel therapeutic agents that can mitigate arrhythmias associated with cardiac events, showcasing the broad therapeutic potential of these compounds (Koini et al., 2009).

Future Directions

As this is a novel compound, future research could explore its synthesis, properties, and potential applications. This could include investigating its biological activity, as other benzamides have been found to have various pharmacological effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-14-8-9-16(13-17(14)24-10-6-5-7-20(24)25)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDKABAFFOTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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